Undec-3-EN-2-one
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Overview
Description
Undec-3-en-2-one, also known as 3-undecen-2-one, is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the ketone family and features a double bond between the third and fourth carbon atoms in its eleven-carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale aldol condensation reactions. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The product is then purified through distillation and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Undec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other consumer products
Mechanism of Action
The mechanism of action of undec-3-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s double bond also allows it to participate in addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Undec-2-en-1-one: Similar in structure but with the double bond located between the second and third carbon atoms.
Undec-4-en-3-one: Features the double bond between the fourth and fifth carbon atoms.
Dec-2-en-1-one: A shorter chain analog with similar chemical properties
Uniqueness
Undec-3-en-2-one is unique due to its specific position of the double bond and ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry .
Properties
CAS No. |
10522-37-9 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-3-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h9-10H,3-8H2,1-2H3/b10-9+ |
InChI Key |
CCXHMPZXKYIXPU-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)C |
SMILES |
CCCCCCCC=CC(=O)C |
Canonical SMILES |
CCCCCCCC=CC(=O)C |
10522-37-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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